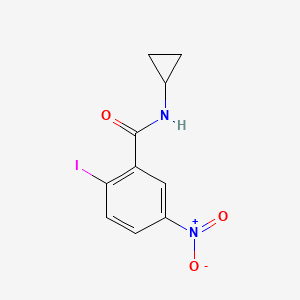

N-cyclopropyl-2-iodo-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

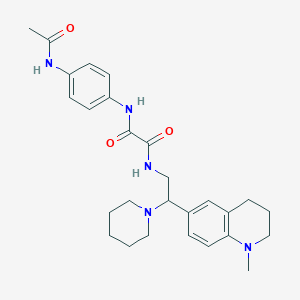

N-cyclopropyl-2-iodo-5-nitrobenzamide is a chemical compound with the CAS Number: 1096894-29-9 . It has a molecular weight of 332.1 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C10H9IN2O3 . The InChI code for this compound is 1S/C10H9IN2O3/c11-9-4-3-7 (13 (15)16)5-8 (9)10 (14)12-6-1-2-6/h3-6H,1-2H2, (H,12,14) .

Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Applications De Recherche Scientifique

1. Chemotherapeutic Activity

N-cyclopropyl-2-iodo-5-nitrobenzamide and its analogs have potential in chemotherapy. For instance, 4-iodo-3-nitrobenzamide, a related compound, has been synthesized and tested on various tumor cells of human and animal origin. It was observed to undergo a metabolic reduction to 4-iodo-3-nitrosobenzamide in tumor cells, leading to cell death. This prodrug was reduced to 4-iodo-3-aminobenzamide, with no intermediate accumulation, and displayed no toxicity in hamsters even at high doses. It inactivates poly(ADP-ribose) polymerase, a nuclear protein, indicating potential for selective tumor-killing action (Mendeleyev et al., 1995).

2. DNA Crosslinking Agent

Another related compound, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, derived from CB1954, acts as a DNA crosslinking agent. It was found to produce cytotoxicity and DNA interstrand crosslinking in cells, highlighting its potential in targeting cancer cells. This compound acts as a prodrug for its active form and is reduced to exert cytotoxic effects. This emphasizes the efficacy of prodrug activation in cancer therapy (Knox et al., 1993).

3. Structural Studies

Isomeric N-(iodophenyl)nitrobenzamides, structurally similar to this compound, have been studied for their different three-dimensional framework structures. These studies are crucial for understanding the molecular interactions and properties of such compounds, which can be essential for drug design and development (Wardell et al., 2006).

4. Enzymatic Mechanisms in Tumoricidal Action

The tumoricidal action of related compounds, like 4-iodo-3-nitrobenzamide, involves specific enzymatic mechanisms. It is activated in cancer cells due to a particular cellular reducing system, making it selectively toxic to malignant cells. This understanding is vital for developing targeted cancer therapies (Kun et al., 2009).

5. Crystal Engineering and Design

Studies on compounds such as 4-nitrobenzamide and 4-iodobenzamide, related to this compound, show the potential of these compounds in crystal engineering. Understanding their hydrogen bonding and halogen bonding interactions can be crucial for designing new materials or drugs (Saha et al., 2005).

Safety and Hazards

The safety information for N-cyclopropyl-2-iodo-5-nitrobenzamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

N-cyclopropyl-2-iodo-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIGRIBXLZAPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

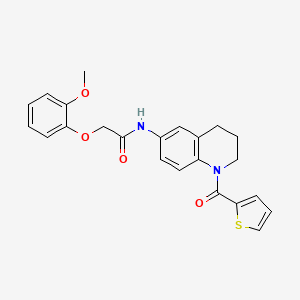

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)

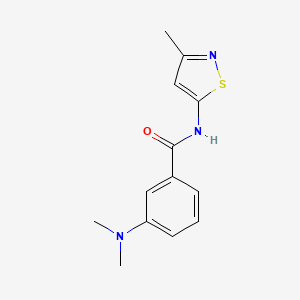

![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)

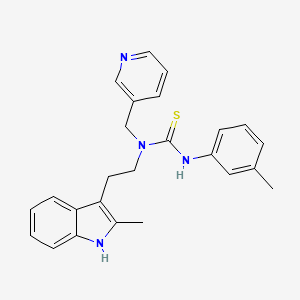

![2-bromo-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2640259.png)

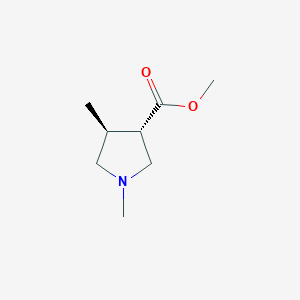

![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)